molecular formula C18H19NO B2827638 N-(4-methylidenecyclohexyl)naphthalene-2-carboxamide CAS No. 2097857-40-2

N-(4-methylidenecyclohexyl)naphthalene-2-carboxamide

Cat. No.: B2827638
CAS No.: 2097857-40-2
M. Wt: 265.356
InChI Key: USCMZNIDKWXIIA-UHFFFAOYSA-N
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Description

N-(4-methylidenecyclohexyl)naphthalene-2-carboxamide is a naphthalene-2-carboxamide derivative characterized by a 4-methylidenecyclohexyl substituent on the amide nitrogen. This structural feature distinguishes it from other naphthalene-2-carboxamide analogs, which typically bear aromatic or substituted aromatic groups (e.g., phenyl, alkoxyphenyl, halogenated phenyl).

Properties

IUPAC Name

N-(4-methylidenecyclohexyl)naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-13-6-10-17(11-7-13)19-18(20)16-9-8-14-4-2-3-5-15(14)12-16/h2-5,8-9,12,17H,1,6-7,10-11H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCMZNIDKWXIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylidenecyclohexyl)naphthalene-2-carboxamide typically involves the reaction of naphthalene-2-carboxylic acid with 4-methylidenecyclohexylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from reaction by-products .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylidenecyclohexyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive naphthalene derivatives.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain bacterial infections.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-methylidenecyclohexyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structural features allow it to interact with various biological pathways, potentially leading to antimicrobial or therapeutic effects .

Comparison with Similar Compounds

Data Tables

Table 1: Key Analog Compounds and Their Activities

Compound Name Biological Activity (MIC/IC₅₀) Lipophilicity (log K) Reference
N-(2-Fluorophenyl)-3-hydroxynaphthalene-2-carboxamide 12.5 µM (M. marinum) 0.73
3-Hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide IC₅₀ = 3.3 µM (PET inhibition) 1.02
N-(2,4-Dibromophenyl)-1-hydroxynaphthalene-2-carboxamide Moderate antimycobacterial activity 1.45

Table 2: Physical Properties of Selected Derivatives

Compound Name Melting Point (°C) Yield (%)
N-(4-Propoxyphenyl)-1-hydroxynaphthalene-2-carboxamide 139 55
N-(2-Bromophenyl)-1-hydroxynaphthalene-2-carboxamide 185–188 69

Notes

  • Direct data on the target compound are absent; comparisons are extrapolated from structurally related derivatives.
  • Future studies should prioritize synthesizing and testing this compound to refine SAR models.

Biological Activity

N-(4-methylidenecyclohexyl)naphthalene-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

  • Chemical Formula : C15H15NO
  • Molecular Weight : 239.29 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in inflammatory and microbial pathways. The compound exhibits anti-inflammatory and antimicrobial properties, making it a candidate for further pharmacological studies.

1. Anti-inflammatory Activity

Research has indicated that compounds with similar naphthalene-2-carboxamide structures can significantly inhibit inflammatory responses. For instance, a study found that derivatives of naphthalene-2-carboxamide demonstrated substantial inhibition of carrageenan-induced rat paw edema, suggesting potential anti-inflammatory effects .

2. Antimicrobial Activity

This compound has shown promising antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as follows:

  • Staphylococcus aureus : MIC values ranging from 2.4 to 11.5 µM for structurally similar naphthalene derivatives .
  • Escherichia coli : Certain derivatives exhibited MIC values around 6.72 mg/mL .

These findings suggest that this compound may possess similar efficacy against these pathogens.

Table 1: Summary of Biological Activities

Activity TypePathogen/ConditionObserved EffectReference
Anti-inflammatoryRat paw edemaUp to 94.69% inhibition
AntimicrobialStaphylococcus aureusMIC 2.4 - 11.5 µM
AntimicrobialEscherichia coliMIC 6.72 mg/mL
Anti-tuberculosisMycobacterium tuberculosisMIC approx. 10 µM

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable absorption characteristics and low toxicity profiles in preliminary studies. Toxicity assessments indicate that many naphthalene derivatives are non-carcinogenic and exhibit low acute toxicity in animal models .

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for N-(4-methylidenecyclohexyl)naphthalene-2-carboxamide, and how do reaction parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of naphthalene-2-carboxylic acid derivatives with substituted cyclohexylamine precursors. Key steps include activating the carboxylic acid (e.g., using thionyl chloride or HATU) and optimizing reaction temperatures (e.g., 60–80°C) to facilitate amide bond formation. Purification via column chromatography or recrystallization is critical to achieve >95% purity. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), catalyst choice (e.g., DMAP), and stoichiometric ratios significantly impact yield .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying functional groups and regiochemistry, with key markers including aromatic proton signals (δ 7.2–8.5 ppm) and cyclohexylidene proton resonances (δ 5.2–5.6 ppm). Infrared (IR) spectroscopy confirms amide C=O stretching (~1650 cm⁻¹). Single-crystal X-ray diffraction resolves conformational ambiguities, such as dihedral angles between naphthalene and cyclohexylidene moieties (e.g., 9–11° deviations observed in related structures) .

Advanced Research Questions

Q. How can crystallographic twin law analysis resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Non-merohedral twinning, observed in related naphthalene-carboxamide crystals, complicates structure determination. Twin law analysis (e.g., [100 010 101]) and refinement software (e.g., SHELXL) are used to deconvolute overlapping reflections. For example, twin component ratios (e.g., 0.357:0.643) and hydrogen-bonding networks (N–H⋯S/N–H⋯N interactions) help resolve protonation states and π-π stacking distances (e.g., 3.59 Å) .

Q. What strategies reconcile discrepancies in reported biological activities of naphthalene-2-carboxamide derivatives across studies?

  • Methodological Answer : Contradictions in bioactivity data (e.g., IC₅₀ variations in kinase inhibition assays) may arise from differences in cell lines, assay conditions (e.g., serum concentration), or compound purity. Orthogonal validation methods, such as isothermal titration calorimetry (ITC) for binding affinity and CRISPR-based target knockout for specificity, are recommended. Comparative studies with structural analogs (e.g., phosphonooxy vs. hydroxy substituents) can isolate functional group contributions .

Q. How do substituent variations on the naphthalene ring affect solubility and target engagement?

  • Methodological Answer : Substituents like phosphonooxy or methoxy groups enhance aqueous solubility (e.g., logP reduction by 0.5–1.0 units) and bioavailability. For example, N-(4-Chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide exhibits improved cellular uptake compared to non-phosphorylated analogs. Computational modeling (e.g., DFT for charge distribution) and SPR analysis quantify substituent effects on binding kinetics (e.g., KD values) .

Q. What experimental approaches elucidate interaction mechanisms between this compound and biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding poses in enzyme active sites (e.g., kinase ATP pockets). Surface Plasmon Resonance (SPR) measures real-time binding kinetics (kon/koff), while mutagenesis studies (e.g., alanine scanning) identify critical residues. For example, interactions with His³⁸⁹ in a kinase target were validated via hydrogen/deuterium exchange mass spectrometry (HDX-MS) .

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